N-(2-fluorophenyl)-2-phenyl-2H-tetrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-phenyltetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN5O/c15-11-8-4-5-9-12(11)16-14(21)13-17-19-20(18-13)10-6-2-1-3-7-10/h1-9H,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEGBIYDDOBREX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-phenyl-2H-tetrazole-5-carboxamide typically involves the reaction of 2-fluoroaniline with phenyl isocyanate to form the corresponding urea derivative. This intermediate is then subjected to cyclization with sodium azide in the presence of a suitable catalyst to form the tetrazole ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-phenyl-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
N-(2-fluorophenyl)-2-phenyl-2H-tetrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-phenyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors. This binding can inhibit or activate specific pathways, leading to the desired biological effect. The fluorophenyl group enhances the compound’s stability and binding affinity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The following table compares key structural and molecular properties of N-(2-fluorophenyl)-2-phenyl-2H-tetrazole-5-carboxamide with related carboxamide derivatives:
*Calculated based on molecular formula.
Key Observations:
Heterocycle Core :
- The tetrazole core (Target, ) offers metabolic stability and hydrogen-bonding capabilities, whereas thiazole-based analogs (e.g., ) may exhibit different electronic profiles due to sulfur’s polarizability.
- Thiazole derivatives (e.g., ) often display varied bioactivity, such as antimicrobial properties, as seen in nitrothiophene carboxamides ().
Substituent Effects :
- Fluorine and Trifluoromethyl Groups : The Target’s 2-fluorophenyl group enhances lipophilicity (logP ~2.5–3.0 estimated), while the trifluoromethyl group in increases electronegativity and resistance to oxidative metabolism.
- Chloro and Hydroxy Groups : The chloro and hydroxy substituents in may improve target binding but reduce solubility compared to the Target.
Molecular Weight and Solubility :
Biological Activity
N-(2-fluorophenyl)-2-phenyl-2H-tetrazole-5-carboxamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a tetrazole ring, which is known for its ability to mimic biological molecules, enhancing its potential interactions with various biological targets. The fluorophenyl group contributes to the compound's stability and binding affinity.
Biological Activities
1. Antimicrobial Activity
This compound has been studied for its antimicrobial properties. Research indicates that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 8 - 16 |
| Klebsiella pneumoniae | 16 |
| Escherichia coli | 32 |
| Staphylococcus epidermidis | 2 - 4 (most susceptible strain) |
The compound showed promising results, particularly against clinical isolates of S. epidermidis, where it achieved MIC values as low as 2 µg/mL, indicating strong antibacterial potential.
2. Anticancer Activity
The anticancer properties of this compound have also been investigated. Studies demonstrate that this compound can inhibit the proliferation of various cancer cell lines.
Anticancer Efficacy Data
| Cancer Cell Line | IC50 (µM) |
|---|---|
| A-431 (human epidermoid carcinoma) | < 10 |
| Jurkat (human T-cell leukemia) | < 20 |
In vitro assays indicated that the compound exhibits cytotoxic effects comparable to established chemotherapeutics like doxorubicin, with IC50 values suggesting effective inhibition of cell growth .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The tetrazole moiety allows for hydrogen bonding and other interactions that modulate protein activity. This can lead to either inhibition or activation of signaling pathways relevant to microbial resistance or cancer cell proliferation.
Case Studies
Several studies have been conducted to elucidate the biological activity of this compound:
- Study on Antimicrobial Activity : A recent study evaluated the efficacy of this compound against a panel of clinical bacterial strains. The results indicated that the compound displayed superior antibacterial activity compared to standard antibiotics, particularly against resistant strains.
- Cancer Cell Line Evaluation : In another study focusing on cancer treatment, the compound was tested against multiple human cancer cell lines. It was found to induce apoptosis in a dose-dependent manner, highlighting its potential as a therapeutic agent in oncology .
Q & A
Q. How to validate conflicting data from enzymatic vs. cell-based assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
